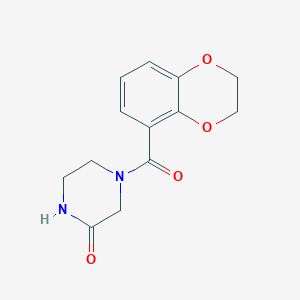

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-8-15(5-4-14-11)13(17)9-2-1-3-10-12(9)19-7-6-18-10/h1-3H,4-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSBMQORRWSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C3C(=CC=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ring-closing metathesis to form the benzodioxine ring, followed by a series of substitution reactions to introduce the piperazinone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as the use of efficient catalysts and high-yielding reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, or inhibit specific enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound is distinguished by its benzodioxine-piperazinone framework, whereas analogs like CAS 1428349-34-1 incorporate a sulfonyl-piperazine-pyrimidine system . Compounds such as N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives replace benzodioxine with benzoxazine and add a benzothiophene-carboxamide group, enhancing hydrophobicity and target specificity .

Functional Group Impact :

- The carbonyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to carboxamide moieties in benzothiophene derivatives .

- Sulfonyl or Fmoc-protected groups in other compounds (e.g., CAS 180576-05-0 and CAS 1428349-34-1) alter solubility and steric bulk, influencing pharmacokinetic properties .

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one (CAS Number: 1273961-20-8) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one is with a molecular weight of 262.26 g/mol . The structure features a piperazine core linked to a benzodioxine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1273961-20-8 |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| Density | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds containing the piperazine moiety often exhibit diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activities of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one are still being elucidated through various studies.

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of this compound. For instance, research on similar piperazine derivatives has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, it was found that derivatives with similar structures exhibited IC50 values ranging from 34 to >100 µM . The most active derivatives demonstrated significantly higher cytotoxicity compared to standard treatments like Albendazole (ABZ) and Ivermectin .

| Compound | IC50 (µM) in MDA-MB 231 | IC50 (µM) in U-87 MG |

|---|---|---|

| Compound A | 34.31 | 38.29 |

| Compound B | 39.78 | 42.30 |

| Albendazole (ABZ) | 83.1 | 40.59 |

The findings suggest that modifications to the piperazine or benzodioxine components could enhance antitumor activity.

The proposed mechanism of action for compounds like 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one includes:

- Tubulin Modulation : Similar compounds have been shown to interfere with tubulin polymerization, which is crucial for cell division.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Migration : Studies indicate reduced migration in treated cells, which is vital for preventing metastasis.

Anti-inflammatory Activity

Piperazine derivatives are also known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

Q & A

Q. What are the optimal synthetic routes for 4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the benzodioxine-carbonyl moiety followed by coupling to a piperazin-2-one scaffold. Critical steps include:

- Cyclization : Use of catalysts like nitro Grela catalyst for efficient benzodioxine ring formation under controlled temperatures (80–120°C) and inert atmospheres .

- Coupling : Amide bond formation between the benzodioxine-carbonyl group and piperazin-2-one, often employing coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Purification : Techniques such as recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensure high purity (>95%). Analytical HPLC with C18 columns and UV detection (λ = 254 nm) validates purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.2 ppm), carbonyl groups (δ ~170 ppm), and piperazine ring signals (δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 343.1087) .

- HPLC : Reverse-phase methods (e.g., acetonitrile/water with 0.1% TFA) to assess purity and stability under stress conditions (e.g., pH 3–9, 40–60°C) .

Advanced Research Questions

Q. How can experimental reproducibility challenges in synthesizing this compound be addressed?

Reproducibility issues often arise from:

- Reaction Condition Sensitivity : Variations in temperature (±5°C) or solvent purity (e.g., traces of water in DMF) can reduce yields. Systematic optimization via Design of Experiments (DOE) is recommended to identify critical parameters .

- By-product Formation : Side reactions during cyclization (e.g., incomplete ring closure) can be minimized using catalytic additives (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis for faster kinetics .

Q. How do structural modifications to the benzodioxine or piperazin-2-one moieties alter biological activity?

- Benzodioxine Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances receptor binding affinity, as seen in 5-HT antagonists . Conversely, methyl groups increase lipophilicity, improving blood-brain barrier penetration .

- Piperazin-2-one Modifications : Replacing the carbonyl with a sulfonyl group (e.g., in analogs like 1lambda6-thiane-1,1-dione derivatives) shifts selectivity toward kinase inhibition . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like serotonin receptors or COX-2 .

Q. What strategies resolve contradictions in reported biological data across structural analogs?

Discrepancies in activity (e.g., antagonism vs. partial agonism) may stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (cAMP vs. calcium flux). Standardized protocols (e.g., NIH Psychoactive Drug Screening Program) are critical .

- Conformational Flexibility : Piperazine ring puckering can alter binding pocket interactions. X-ray crystallography or molecular dynamics simulations clarify preferred conformations .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid conversion) with IC determination via dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT affinity) in membrane preparations .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .

- Metabolic Stability : Liver microsome assays (human or rodent) with NADPH cofactor, monitoring parent compound depletion over time via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.